alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile
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Overview
Description
Alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile typically involves the reaction of thiophene derivatives with diethylaminoethyl and isopropyl groups. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques can help monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular interactions and pathways can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile include other thiophene derivatives with different substituents, such as:
- Alpha-(2-(Dimethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile
- Alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylpropyl)-2-thiopheneacetonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight its distinct characteristics and potential advantages in various applications.
Properties
CAS No. |
64647-31-0 |
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Molecular Formula |
C15H24N2S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]-3-methyl-2-thiophen-2-ylbutanenitrile |
InChI |
InChI=1S/C15H24N2S/c1-5-17(6-2)10-9-15(12-16,13(3)4)14-8-7-11-18-14/h7-8,11,13H,5-6,9-10H2,1-4H3 |
InChI Key |
ABBMMYSSECBMOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C#N)(C1=CC=CS1)C(C)C |
Origin of Product |
United States |
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